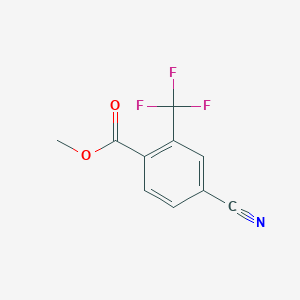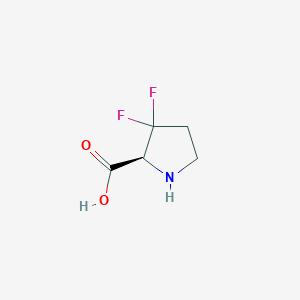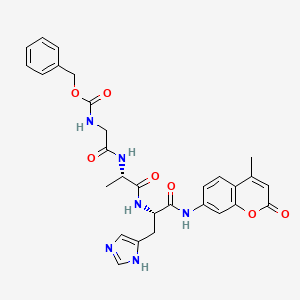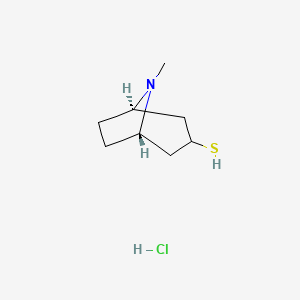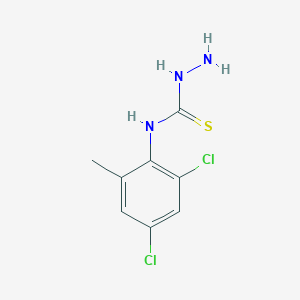
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide
Vue d'ensemble
Description
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide (4-(2,4-DCMP)-3-TSC) is a chemical compound that is widely used in the synthesis of pharmaceuticals and other materials. It is a derivative of thiosemicarbazide, a heterocyclic ring compound, which is composed of two nitrogen atoms, one sulfur atom and two carbon atoms. 4-(2,4-DCMP)-3-TSC is an important intermediate for the synthesis of a variety of drugs and other compounds.
Applications De Recherche Scientifique
-
Pharmacologically Active Decorated Six-Membered Diazines
- Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Method : The first step encompasses a nucleophilic substitution reactions to form two C-N bonds of morpholine substituents with the pyrimidine core .
- Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Microwave-assisted synthesis of 2-anilinopyrimidines
- Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
- Method : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives was carried out under microwave conditions .
- Results : The substituents had a significant impact on the course and efficiency of the reaction. The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
-
2,4-DICHLORO-6-METHYLPHENYL N- (4-FLUORO-2-NITROPHENYL)CARBAMATE
- Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-DICHLORO-6-METHYLPHENYL N- (2,5-DIMETHOXYPHENYL)CARBAMATE
- Application : This compound is also part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-dichloro-6,methylquinoline
- Application : This compound was synthesized, characterized and evaluated for anti-cancer activity on oral carcinoma cell line .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : This compound contains aliphatic group at C6 position in quinoline molecule instead of C7 position and chlorine at 2 and 4 positions which are important for cytotoxic activity of eukaryotic cells .
-
2,4-DICHLORO-6-METHYLPHENYL N- (4-FLUORO-2-NITROPHENYL)CARBAMATE
- Application : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-DICHLORO-6-METHYLPHENYL N- (2,5-DIMETHOXYPHENYL)CARBAMATE
- Application : This compound is also part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : The results or outcomes obtained from the use of this compound are not specified .
-
2,4-dichloro-6,methylquinoline
- Application : This compound was synthesized, characterized and evaluated for the anti-cancer activity on oral carcinoma cell line .
- Method : The specific methods of application or experimental procedures for this compound are not provided .
- Results : This compound contains aliphatic group at C6 position in quinoline molecule instead of C7 position and chlorine at 2 and 4 positions which are important for cytotoxic activity of eukaryotic cells .
Propriétés
IUPAC Name |
1-amino-3-(2,4-dichloro-6-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3S/c1-4-2-5(9)3-6(10)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHDGMSKRBZGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



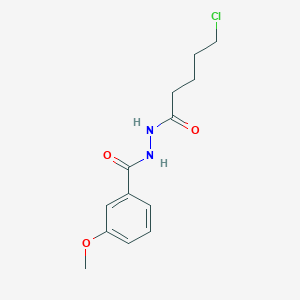
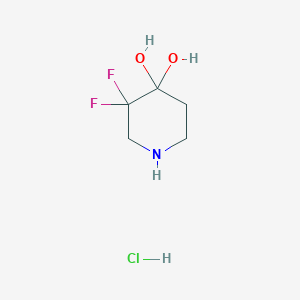

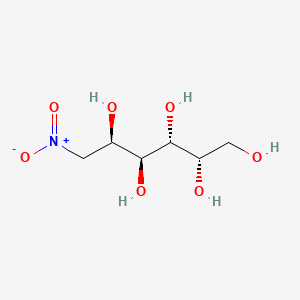
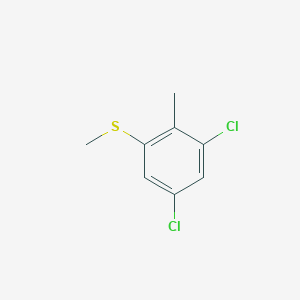
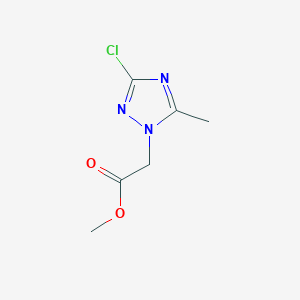
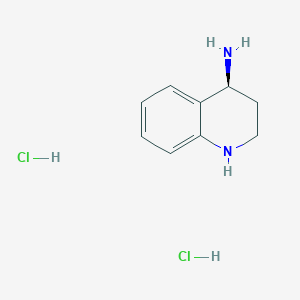
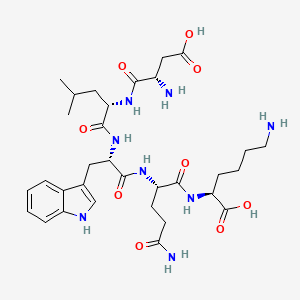
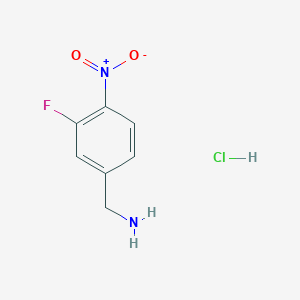
![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)
